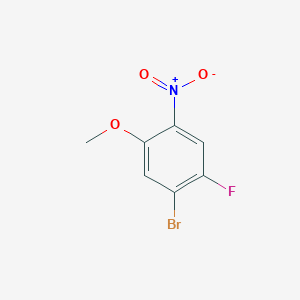

1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene

Description

BenchChem offers high-quality 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluoro-5-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEXWIUEKLTMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625090 | |

| Record name | 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330794-02-0 | |

| Record name | 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide on the Chemical Properties of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the chemical properties of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene did not yield significant publicly available data. This technical guide will therefore focus on the closely related and well-documented isomer, 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS No. 935288-20-3) , as a representative compound of this class. The chemical properties of isomers can differ significantly.

Introduction

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is a halogenated, substituted nitrobenzene derivative. Such compounds are valuable intermediates in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of multiple functional groups—bromo, fluoro, methoxy, and nitro—on the benzene ring offers a versatile platform for a variety of chemical transformations. The bromo and fluoro groups can be utilized in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a key functional handle for further derivatization in the synthesis of complex target molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

The fundamental chemical and physical properties of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 935288-20-3[1][2][3][4] |

| Molecular Formula | C₇H₅BrFNO₃[1][2][3][4] |

| Molecular Weight | 250.02 g/mol [1][4] |

| Appearance | White or off-white powder or crystalline solid[2] |

| Purity | Typically ≥95% or ≥98% as supplied by commercial vendors[1][2][3] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. |

| Storage Conditions | Store at room temperature[1] or 2-8°C[3], sealed in a dry, dark, and well-ventilated place. |

| SMILES | COC1=CC(F)=C(--INVALID-LINK--=O)C=C1Br[1] |

| InChI Key | GTIYDLQTZFEZEA-UHFFFAOYSA-N[2] |

Spectroscopic Data

While detailed spectroscopic analyses such as ¹H NMR, ¹³C NMR, and mass spectrometry data are often provided by suppliers upon request, they are not widely available in public literature. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data to confirm the structure and purity of the compound.

Reactivity and Chemical Behavior

The reactivity of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is dictated by its array of functional groups:

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. However, it activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the nitro group. The nitro group can be readily reduced to an aniline derivative using various reducing agents (e.g., SnCl₂, H₂/Pd-C), which is a common step in the synthesis of pharmaceutical intermediates.

-

Bromo Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and is a key handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Fluoro Group: The fluorine atom also influences the electronic properties of the benzene ring. Due to its high electronegativity, it is an electron-withdrawing group. In the context of drug design, the introduction of fluorine can often enhance metabolic stability, binding affinity, and bioavailability.

-

Methoxy Group: The methoxy group is an electron-donating group, which can influence the regioselectivity of certain reactions.

A stability and reactivity profile based on available safety data sheets is provided below.

| Parameter | Data | Reference |

| Reactivity | No data available | [5] |

| Chemical Stability | No data available | [5] |

| Possibility of Hazardous Reactions | No data available | [5] |

| Conditions to Avoid | No data available | [5] |

| Incompatible Materials | No data available | [5] |

| Hazardous Decomposition Products | No data available under normal use | [5] |

Experimental Protocols

Representative Synthesis

Reaction: Nitration of 1-Bromo-4-fluoro-2-methoxybenzene.

Materials:

-

1-Bromo-4-fluoro-2-methoxybenzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a pre-determined amount of 1-bromo-4-fluoro-2-methoxybenzene to concentrated sulfuric acid while maintaining the temperature at 0-5°C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not rise above 10°C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified duration (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with ethyl acetate (or another suitable organic solvent) multiple times.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene.

Applications in Research and Drug Development

Substituted nitrobenzenes like 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene serve as crucial building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[6]

-

Scaffold for Active Pharmaceutical Ingredients (APIs): The versatile functional groups allow for sequential and regioselective modifications. The nitro group can be reduced to an amine, which is a common functional group in many APIs and can be further derivatized to form amides, sulfonamides, or participate in other coupling reactions.[6] The bromine atom provides a site for introducing molecular complexity through cross-coupling reactions, enabling the construction of diverse pharmacological scaffolds.[6]

-

Fragment-Based Drug Discovery (FBDD): This compound, or derivatives thereof, could potentially be used in fragment-based screening campaigns. The presence of a bromine atom is particularly useful for X-ray crystallography to determine the binding mode of the fragment to a target protein.

Safety and Handling

Based on available Material Safety Data Sheets (MSDS) for this compound and structurally similar chemicals, the following safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and tightly fitting safety goggles.[5] A full-face respirator may be necessary if exposure limits are exceeded or if irritation occurs.[5]

-

Handling: Handle in a well-ventilated area.[5] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[5] Use non-sparking tools to prevent fire from electrostatic discharge.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.

-

First Aid:

-

In case of inhalation: Move the victim to fresh air.

-

In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water.

-

In case of eye contact: Rinse with pure water for at least 15 minutes.

-

If ingested: Rinse mouth with water.

-

In all cases of exposure, seek medical attention.

Conclusion

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly for the development of novel pharmaceuticals. Its rich functionality allows for a wide range of chemical transformations, making it an important building block for constructing complex molecular architectures. While detailed experimental and spectroscopic data are not widely published, its properties can be inferred from available supplier information and data on related compounds. Proper safety and handling procedures are essential when working with this chemical.

References

- 1. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 2. 1-BROMO-5-FLUORO-4-METHOXY-2-NITROBENZENE | 661463-13-4 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 330794-02-0

This technical guide provides a comprehensive overview of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene, a halogenated nitroaromatic compound with significant potential as a versatile building block in organic synthesis. Given its chemical structure, this compound is of particular interest to researchers and professionals in the fields of medicinal chemistry and drug development for the synthesis of complex molecular architectures.

Chemical Identity and Physical Properties

1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene is a substituted benzene ring containing five different functional groups: a bromine atom, a fluorine atom, a methoxy group, and a nitro group. This unique combination of substituents provides multiple reactive sites and modulates the electronic properties of the aromatic ring, making it a valuable intermediate in multi-step synthetic pathways.

Table 1: Physicochemical Properties of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene

| Property | Value | Source |

| CAS Number | 330794-02-0 | Commercial Suppliers |

| Molecular Formula | C₇H₅BrFNO₃ | Commercial Suppliers |

| Molecular Weight | 250.02 g/mol | Commercial Suppliers |

| Appearance | Solid | Commercial Suppliers |

| Storage | Sealed in a dry environment at room temperature. | Commercial Suppliers |

Synthesis and Experimental Protocols

Hypothetical Synthesis of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene

Reaction: Nitration of 4-bromo-3-fluoroanisole.

Reagents and Materials:

-

4-bromo-3-fluoroanisole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)

-

Magnetic stirrer and stir bar

Experimental Protocol:

-

In a round-bottom flask, cool concentrated sulfuric acid to 0°C using an ice bath.

-

Slowly add 4-bromo-3-fluoroanisole to the chilled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-bromo-3-fluoroanisole in sulfuric acid, ensuring the temperature is maintained between 0 and 5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the completion of the reaction.

-

Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Extract the product from the aqueous mixture using a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (NMR, IR, Mass Spectrometry) for 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene are not widely available. However, the expected spectral characteristics can be predicted based on the functional groups present in the molecule. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

Applications in Research and Drug Development

1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. The presence of multiple functional groups allows for a variety of chemical transformations:

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring, facilitating the substitution of the bromine or fluorine atoms by various nucleophiles.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be used for a wide range of further functionalization, such as amide bond formation or diazotization.

-

Cross-Coupling Reactions: The bromo substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds.

These reactions make this compound a valuable starting material for the synthesis of novel heterocyclic compounds and other complex organic molecules with potential biological activity. Halogenated and nitrated aromatic compounds are common precursors in the synthesis of pharmaceuticals.

Safety and Handling

1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Table 2: GHS Hazard Statements

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Visualizations

The following diagrams illustrate the general synthetic utility and a hypothetical experimental workflow for the application of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene.

Caption: Synthetic pathways using 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene.

Caption: A general workflow for the synthesis and purification of organic compounds.

Technical Guide: Physicochemical Properties of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene is a substituted aromatic compound of significant interest in synthetic organic chemistry and drug discovery. Its multifunctional nature, incorporating a bromine atom, a fluorine atom, a methoxy group, and a nitro group on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. An accurate determination of its physicochemical properties, starting with its molecular weight, is fundamental for its characterization, reaction stoichiometry, and incorporation into computational models for drug design. This guide provides a detailed overview of the molecular weight of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene, alongside a representative synthetic protocol and a logical workflow for its molecular weight determination.

Molecular Weight Determination

The molecular weight of a compound is a critical parameter, calculated from its molecular formula and the atomic weights of its constituent elements. The molecular formula for 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene is C₇H₅BrFNO₃.

Data Presentation: Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the molecule. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 5 | 1.008[1][2][3][4] | 5.040 |

| Bromine | Br | 1 | 79.904[5][6][7][8] | 79.904 |

| Fluorine | F | 1 | 18.998[9][10][11][12] | 18.998 |

| Nitrogen | N | 1 | 14.007[13][14][15][16] | 14.007 |

| Oxygen | O | 3 | 15.999[17][18][19][20] | 47.997 |

| Total | 250.023 |

The calculated molecular weight of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene is 250.023 g/mol . This value is consistent with figures found in chemical supplier catalogs.[21][22]

Experimental Protocols

An understanding of the synthesis of this compound is crucial for researchers. The following is a representative protocol for the synthesis of a structurally related compound, 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene, which illustrates a common synthetic route for such halogenated nitroaromatics.

Synthesis of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene[23]

Objective: To synthesize 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene from 5-fluoro-4-methoxy-2-nitroaniline via a Sandmeyer-type reaction.

Materials:

-

5-fluoro-4-methoxy-2-nitroaniline

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

1,4-Dioxane

-

Water (H₂O)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator)

-

Column chromatography setup (silica gel, ethyl acetate, hexane)

Procedure:

-

In a round-bottom flask, dissolve 5-fluoro-4-methoxy-2-nitroaniline (4.1 g) in a solvent mixture of water (20 ml) and 1,4-dioxane (10 ml).

-

Add 48% hydrobromic acid (12 ml) to the solution.

-

Heat the mixture to reflux and maintain for 15 minutes.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature at 0°C. Stir for an additional 15 minutes.

-

Warm the reaction mixture to 60°C and stir for 15 minutes.

-

Cool the mixture to room temperature and continue stirring for 1 hour.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the organic phase sequentially with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by column chromatography using a mixture of ethyl acetate and hexane (1:8) as the eluent to obtain the final product.

Visualization of Workflow

The determination of a compound's molecular weight is a fundamental workflow in chemical research. The following diagram illustrates the logical steps involved.

Caption: Workflow for the determination of the molecular weight of a chemical compound.

References

- 1. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 2. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 3. quora.com [quora.com]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. Bromine - Wikipedia [en.wikipedia.org]

- 6. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. byjus.com [byjus.com]

- 8. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. brainly.in [brainly.in]

- 11. byjus.com [byjus.com]

- 12. Fluorine | F (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 16. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 17. m.youtube.com [m.youtube.com]

- 18. princeton.edu [princeton.edu]

- 19. Oxygen - Wikipedia [en.wikipedia.org]

- 20. Oxygen, atomic [webbook.nist.gov]

- 21. 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene | CymitQuimica [cymitquimica.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical compound 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene, a key intermediate in various synthetic applications. It covers its chemical identity, physicochemical properties, and a representative synthetic protocol.

Chemical Identity and Nomenclature

The compound with the structure featuring a bromine atom at position 1, a fluorine atom at position 4, a methoxy group at position 2, and a nitro group at position 5 on the benzene ring is systematically named according to IUPAC nomenclature.

IUPAC Name: 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Synonyms for this compound include 2-bromo-5-fluoro-4-nitroanisole.[1][2] It is cataloged under the CAS Number 935288-20-3.[1][2][3][4][5][6]

Physicochemical Properties

The following table summarizes the key quantitative data for 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrFNO₃ | [1][4] |

| Molecular Weight | 250.02 g/mol | [1][6] |

| Appearance | Solid | [1] |

| Melting Point | 152°C - 156°C | [3] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [3] |

| Purity | Typically ≥95% | [1][4] |

| Storage | Recommended storage at 2-8 °C. | [4] |

Role in Chemical Synthesis

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is a versatile chemical building block, primarily utilized in the pharmaceutical and agrochemical industries.[5][7] Its molecular structure offers multiple reactive sites, allowing for diverse chemical transformations. The nitro group can be reduced to an amine, a common functional group in many active pharmaceutical ingredients (APIs).[8] The bromine and fluorine atoms provide sites for further functionalization through reactions such as nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Heck), making it a valuable precursor for constructing complex molecular scaffolds.[8]

The general workflow for utilizing this intermediate in a multi-step synthesis is depicted below.

Experimental Protocols: Synthesis

While a specific, detailed synthesis for 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene was not found in the provided search results, a general methodology for the nitration of similar substituted benzene rings can be inferred. For instance, the synthesis of a related compound, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, involves the nitration of 2-fluoro-1,4-dimethoxybenzene using nitric acid at a controlled temperature.[9]

A plausible synthetic approach for 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene would involve the nitration of a suitable precursor, such as 1-bromo-4-fluoro-2-methoxybenzene. The following is a generalized protocol based on analogous reactions.

Reaction: Nitration of 1-bromo-4-fluoro-2-methoxybenzene.

Materials:

-

1-bromo-4-fluoro-2-methoxybenzene (starting material)

-

Concentrated Sulfuric Acid (98%)

-

Potassium Nitrate or Nitric Acid

-

Ice water

-

Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Petroleum ether or a hexane/ethyl acetate mixture (eluent)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer and a thermometer, dissolve the starting material (e.g., 2-Bromo-4-fluorotoluene for a similar synthesis) in concentrated sulfuric acid.[10]

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Nitration: Add the nitrating agent (e.g., potassium nitrate) portion-wise while maintaining the low temperature.[10]

-

Reaction: Allow the mixture to react at a controlled temperature (e.g., 25 °C) for a specified period (e.g., 2 hours) under an inert atmosphere (e.g., nitrogen).[10]

-

Quenching: After the reaction is complete, pour the reaction mixture into a large volume of ice water.[10]

-

Extraction: Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate.[10][11]

-

Washing and Drying: Wash the organic phase with saturated brine and then dry it over an anhydrous drying agent like sodium sulfate.[10]

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the final product.[10][11]

The workflow for this experimental protocol is illustrated in the diagram below.

Safety and Handling

Appropriate safety precautions should be taken when handling 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene and the reagents for its synthesis. This includes working in a well-ventilated area, wearing suitable personal protective equipment (PPE) such as gloves, safety goggles, and protective clothing.[2][3] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2][3] All ignition sources should be removed, and spark-proof tools should be used.[2] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]

References

- 1. 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. CAS No.935288-20-3,1-broMo-4-fluoro-2-Methoxy-5-nitrobenzene Suppliers [lookchem.com]

- 6. 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene - [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 11. 1-BROMO-5-FLUORO-4-METHOXY-2-NITROBENZENE | 661463-13-4 [chemicalbook.com]

Spectroscopic Profile of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the predicted spectroscopic data for the compound 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene. Due to the limited availability of experimental data for this specific compound in publicly accessible databases, this report focuses on predicted spectral characteristics based on established principles of spectroscopy and data from analogous compounds. This guide also includes comprehensive, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for the structural elucidation of novel organic molecules.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene. These predictions are derived from the analysis of its chemical structure, considering the electronic effects of the various substituents on the benzene ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region and one signal for the methoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.5 - 7.8 | d | ~ 2-3 Hz | H-3 |

| ~ 7.2 - 7.5 | d | ~ 2-3 Hz | H-6 |

| ~ 3.9 - 4.1 | s | - | -OCH₃ |

Disclaimer: Predicted values are estimates and may vary from experimental results.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to display six distinct signals for the aromatic carbons and one for the methoxy carbon.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 (d, ¹JCF ≈ 250 Hz) | C-2 |

| ~ 150 - 155 | C-5 |

| ~ 140 - 145 | C-4 |

| ~ 125 - 130 | C-6 |

| ~ 115 - 120 (d, ²JCF ≈ 20 Hz) | C-1 |

| ~ 110 - 115 (d, ²JCF ≈ 25 Hz) | C-3 |

| ~ 55 - 60 | -OCH₃ |

Disclaimer: Predicted values are estimates and may vary from experimental results. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Predicted IR Spectral Data

The infrared spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~ 1600 - 1585 | Medium to Strong | Aromatic C=C stretch |

| ~ 1550 - 1500 | Strong | Asymmetric NO₂ stretch |

| ~ 1350 - 1300 | Strong | Symmetric NO₂ stretch |

| ~ 1250 - 1200 | Strong | Aryl-O stretch (asymmetric) |

| ~ 1050 - 1000 | Strong | Aryl-O stretch (symmetric) |

| ~ 1100 - 1000 | Strong | C-F stretch |

| ~ 800 - 700 | Strong | C-Br stretch |

| ~ 900 - 675 | Strong | C-H out-of-plane bend |

Disclaimer: Predicted values are estimates and may vary from experimental results.

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic M+2 peak with nearly equal intensity to the molecular ion peak will be observed.

| m/z | Relative Intensity (%) | Assignment |

| [M]⁺ | ~50 | Molecular ion (containing ⁷⁹Br) |

| [M+2]⁺ | ~50 | Molecular ion (containing ⁸¹Br) |

| [M-15]⁺ | Variable | Loss of •CH₃ |

| [M-30]⁺ | Variable | Loss of NO |

| [M-46]⁺ | Variable | Loss of •NO₂ |

| [M-79/81]⁺ | Variable | Loss of •Br |

Disclaimer: Predicted fragmentation patterns are based on common fragmentation pathways for aromatic nitro compounds and may differ from experimental observations.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for aromatic compounds like 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of the analyte.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Volumetric flasks and pipettes

-

Sample of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct depth.

-

Insert the sample into the NMR magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the analyte to identify its functional groups.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Attenuated Total Reflectance (ATR) accessory or KBr pellets press

-

Sample of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene

-

Potassium bromide (KBr), if using pellets

-

Spatula, agate mortar, and pestle

Procedure (ATR Method):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Materials and Equipment:

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Direct insertion probe or Gas Chromatography (GC) inlet

-

Sample of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene

-

Volatile solvent (e.g., methanol, dichloromethane)

Procedure (Direct Insertion Probe with EI):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent.

-

Sample Introduction: Apply a small amount of the solution to the tip of the direct insertion probe and allow the solvent to evaporate.

-

Instrument Setup: Insert the probe into the ion source of the mass spectrometer.

-

Data Acquisition:

-

Heat the probe to volatilize the sample into the ion source.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan the desired mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak and the M+2 peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis.

Technical Guide: Synthesis of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the starting materials and a plausible synthetic pathway for the preparation of 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene, a valuable intermediate in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing from the commercially available starting material, 2-fluoro-5-methoxyaniline.

Overview of Synthetic Pathway

The synthesis of 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene can be achieved through a four-step sequence involving the protection of an amino group, regioselective nitration, deprotection, and a final Sandmeyer reaction to introduce the bromine atom. This route offers a high degree of control over the substitution pattern on the benzene ring.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic pathway for 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene.

Starting Materials and Intermediates

The key chemical entities involved in this synthetic route are summarized in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | Commercially Available |

| 2-Fluoro-5-methoxyaniline | C₇H₈FNO | 141.14 | Starting Material | Yes[1][2] |

| N-(2-fluoro-5-methoxyphenyl)acetamide | C₉H₁₀FNO₂ | 183.18 | Intermediate 1 | Yes |

| N-(2-fluoro-5-methoxy-4-nitrophenyl)acetamide | C₉H₉FN₂O₄ | 228.18 | Intermediate 2 | Yes |

| 2-Fluoro-5-methoxy-4-nitroaniline | C₇H₇FN₂O₃ | 186.14 | Intermediate 3 | No |

| 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene | C₇H₅BrFNO₃ | 266.02 | Final Product | No |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for similar substrates and provide a robust framework for the synthesis.

Step 1: Acetylation of 2-Fluoro-5-methoxyaniline

This step protects the amino group as an acetamide to prevent side reactions and to control the regioselectivity of the subsequent nitration.

Protocol:

-

In a round-bottom flask, dissolve 2-fluoro-5-methoxyaniline in glacial acetic acid.

-

Stir the solution at room temperature (25-30°C).

-

Slowly add acetic anhydride to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 25-35°C.[3]

-

After the addition is complete, heat the reaction mixture to 90°C and maintain this temperature for 3-5 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the solid product, wash with water, and dry under vacuum to yield N-(2-fluoro-5-methoxyphenyl)acetamide.

Quantitative Data (based on similar reactions):

| Reactant Ratios (molar) | Reaction Time (hours) | Temperature (°C) | Yield (%) |

|---|

| 1 : 1.2 (Aniline : Acetic Anhydride) | 3 - 5 | 90 | >95[4] |

Step 2: Nitration of N-(2-fluoro-5-methoxyphenyl)acetamide

This electrophilic aromatic substitution introduces the nitro group. The strong activating effect of the methoxy group directs the nitration to the para position (C4), which is also ortho to the fluoro group.

Protocol:

-

In a clean, dry round-bottom flask, add concentrated sulfuric acid and cool it to 0°C in an ice bath.

-

Slowly add N-(2-fluoro-5-methoxyphenyl)acetamide to the cold sulfuric acid with stirring, ensuring the temperature remains low.

-

Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the reaction flask over 4-6 hours, maintaining the temperature between 0-5°C.[3]

-

After the addition, continue stirring the reaction at 0°C for 1-2 hours.[3]

-

Carefully pour the reaction mixture into chilled water to precipitate the product.

-

Stir the resulting slurry for 1-2 hours.

-

Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to obtain N-(2-fluoro-5-methoxy-4-nitrophenyl)acetamide.

Quantitative Data (based on similar reactions):

| Reactant Ratios (molar) | Reaction Time (hours) | Temperature (°C) | Yield (%) |

|---|

| 1 : 1.1 (Acetamide : Nitric Acid) in Sulfuric Acid | 1 - 2 | 0 - 5 | ~78[3] |

Step 3: Hydrolysis of N-(2-fluoro-5-methoxy-4-nitrophenyl)acetamide

This step removes the acetyl protecting group to regenerate the amino functionality, yielding the precursor for the Sandmeyer reaction.

Protocol:

-

In a round-bottom flask, suspend N-(2-fluoro-5-methoxy-4-nitrophenyl)acetamide in a mixture of methanol and hydrochloric acid.[3]

-

Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction by TLC.[3]

-

After completion, distill off the methanol under reduced pressure.

-

Cool the remaining aqueous solution, which may precipitate the hydrochloride salt of the product.

-

Neutralize the mixture with an aqueous solution of sodium hydroxide to a pH of 9.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 2-fluoro-5-methoxy-4-nitroaniline.

Quantitative Data (based on similar reactions):

| Reagents | Reaction Time (hours) | Temperature (°C) | Yield (%) |

|---|

| HCl, Methanol/Water | 3 - 5 | Reflux | ~74[3] |

Step 4: Sandmeyer Bromination of 2-Fluoro-5-methoxy-4-nitroaniline

This final step utilizes the Sandmeyer reaction to convert the arylamine to the corresponding aryl bromide.

Protocol:

-

Prepare a solution of 2-fluoro-5-methoxy-4-nitroaniline in an aqueous solution of hydrobromic acid (HBr).

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C to form the diazonium salt.[5][6]

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.[7]

-

Allow the reaction mixture to warm to room temperature and then heat to 60-75°C for about an hour to ensure complete decomposition of the diazonium salt and evolution of nitrogen gas.[8]

-

Cool the mixture and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene.

Quantitative Data (based on similar reactions):

| Reagents | Reaction Time (hours) | Temperature (°C) | Yield (%) |

|---|

| 1. NaNO₂, HBr 2. CuBr | 1 - 2 | 0 - 75 | 50 - 90[8][9] |

Key Reaction Mechanism: The Sandmeyer Reaction

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. A simplified representation of this mechanism is provided below.

Caption: Simplified mechanism of the Sandmeyer bromination.

This technical guide outlines a viable and well-documented synthetic strategy for obtaining 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene. Researchers should consult the cited literature for further details and adapt the procedures as necessary for their specific laboratory conditions and scale. Standard laboratory safety precautions must be followed throughout all experimental procedures.

References

- 1. 2-Fluoro-5-methoxyaniline | 62257-15-2 | FF66275 [biosynth.com]

- 2. 2-Fluoro-5-methoxyaniline | C7H8FNO | CID 13559075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgosolver.com [orgosolver.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1-Bromo-2-fluoro-5-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 1-bromo-2-fluoro-5-methoxybenzene. This polysubstituted aromatic compound presents a compelling case study in regioselectivity, governed by the interplay of activating and deactivating substituent groups. This document outlines the predicted outcomes of nitration, halogenation, Friedel-Crafts alkylation and acylation, and sulfonation, supported by established principles of physical organic chemistry. Detailed experimental protocols, adapted from procedures for analogous substrates, are provided to facilitate further research and application in synthetic chemistry.

Core Concepts: Regioselectivity and Substituent Effects

The regiochemical outcome of electrophilic aromatic substitution on 1-bromo-2-fluoro-5-methoxybenzene is determined by the directing effects of its three substituents: a methoxy group (-OCH₃), a bromine atom (-Br), and a fluorine atom (-F).

-

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director.[1][2] Its activating nature stems from the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which stabilizes the positive charge of the arenium ion intermediate.[1][2]

-

Bromo (-Br) and Fluoro (-F) Groups: Halogens are deactivating groups due to their inductive electron-withdrawing effect.[1][3] However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion intermediate.[1][3]

In a polysubstituted benzene ring, the most powerful activating group generally dictates the position of electrophilic attack.[4][5] In the case of 1-bromo-2-fluoro-5-methoxybenzene, the strongly activating methoxy group will be the primary director of substitution. The potential sites for electrophilic attack are therefore the positions ortho and para to the methoxy group.

The positions on the ring are numbered as follows:

-

C1: -Br

-

C2: -F

-

C3: -H

-

C4: -H

-

C5: -OCH₃

-

C6: -H

The positions ortho to the methoxy group are C4 and C6. The position para to the methoxy group is C2, which is already substituted with a fluorine atom. Therefore, electrophilic substitution is predicted to occur predominantly at the C4 and C6 positions. Steric hindrance from the adjacent bromine atom at C1 might slightly disfavor substitution at C6 compared to C4.

Electrophilic Aromatic Substitution Reactions

Nitration

Nitration of 1-bromo-2-fluoro-5-methoxybenzene is expected to yield a mixture of 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene and 1-bromo-2-fluoro-5-methoxy-6-nitrobenzene, with the former being the major product.

Table 1: Predicted Products of Nitration

| Product Name | Position of Nitration | Predicted Yield |

| 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene | C4 | Major |

| 1-bromo-2-fluoro-5-methoxy-6-nitrobenzene | C6 | Minor |

Experimental Protocol: Nitration (Adapted from a similar procedure)

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously add concentrated nitric acid (1.1 equivalents) dropwise to concentrated sulfuric acid (5-10 volumes) while maintaining the temperature below 10 °C.

-

Reaction: Dissolve 1-bromo-2-fluoro-5-methoxybenzene (1.0 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane. Cool the solution to 0 °C.

-

Slowly add the pre-cooled nitrating mixture to the substrate solution, ensuring the temperature does not exceed 5-10 °C.

-

Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Halogenation (Bromination)

Bromination is anticipated to follow the same regioselectivity as nitration, yielding primarily 1,4-dibromo-2-fluoro-5-methoxybenzene.

Table 2: Predicted Products of Bromination

| Product Name | Position of Bromination | Predicted Yield |

| 1,4-dibromo-2-fluoro-5-methoxybenzene | C4 | Major |

| 1,6-dibromo-2-fluoro-5-methoxybenzene | C6 | Minor |

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS) [6][7]

-

Reaction Setup: Dissolve 1-bromo-2-fluoro-5-methoxybenzene (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.

-

Reagent Addition: Add N-bromosuccinimide (1.0-1.2 equivalents) to the solution.

-

Catalysis: Cautiously add a catalytic amount of a strong acid, such as tetrafluoroboric acid (HBF₄) or trifluoromethanesulfonic acid (CF₃SO₃H), to the mixture while stirring.

-

Reaction: Stir the reaction mixture at room temperature for 3-24 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium bisulfite. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation will likely introduce an alkyl group at the C4 and C6 positions. A common limitation of this reaction is the potential for carbocation rearrangements and polyalkylation, as the product is often more reactive than the starting material.[8][9]

Table 3: Predicted Products of Friedel-Crafts Alkylation (e.g., with t-butyl chloride)

| Product Name | Position of Alkylation | Predicted Yield |

| 4-(tert-butyl)-1-bromo-2-fluoro-5-methoxybenzene | C4 | Major |

| 2-(tert-butyl)-1-bromo-2-fluoro-5-methoxybenzene | C6 | Minor |

Experimental Protocol: General Friedel-Crafts Alkylation

-

Reaction Setup: To a cooled (0 °C) suspension of a Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide), add the alkyl halide (1.0 equivalent).

-

Substrate Addition: Slowly add a solution of 1-bromo-2-fluoro-5-methoxybenzene (1.0 equivalent) in the same solvent to the reaction mixture.

-

Reaction: Allow the reaction to stir at 0 °C to room temperature for several hours.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer.

-

Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by distillation or column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group, which is deactivating. This prevents polyacylation, a common side reaction in Friedel-Crafts alkylation.[8][10] The expected major product is the 4-acyl derivative.

Table 4: Predicted Products of Friedel-Crafts Acylation (e.g., with acetyl chloride)

| Product Name | Position of Acylation | Predicted Yield |

| 1-(4-bromo-5-fluoro-2-methoxyphenyl)ethan-1-one | C4 | Major |

| 1-(2-bromo-3-fluoro-5-methoxyphenyl)ethan-1-one | C6 | Minor |

Experimental Protocol: General Friedel-Crafts Acylation

-

Reaction Setup: In a dry flask under an inert atmosphere, suspend a Lewis acid (e.g., AlCl₃, 1.2-2.5 equivalents) in a dry solvent like dichloromethane. Cool the suspension to 0 °C.

-

Reagent Addition: Slowly add the acyl chloride or acid anhydride (1.1 equivalents) to the suspension.

-

Substrate Addition: Add a solution of 1-bromo-2-fluoro-5-methoxybenzene (1.0 equivalent) in the same solvent dropwise to the reaction mixture.

-

Reaction: Stir the mixture at 0 °C to room temperature until the reaction is complete.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with water, dilute NaOH solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by column chromatography or recrystallization.

Sulfonation

Sulfonation of 1-bromo-2-fluoro-5-methoxybenzene with fuming sulfuric acid is expected to yield the corresponding sulfonic acids at the C4 and C6 positions. This reaction is often reversible.[11][12]

Table 5: Predicted Products of Sulfonation

| Product Name | Position of Sulfonation | Predicted Yield |

| 4-bromo-5-fluoro-2-methoxybenzenesulfonic acid | C4 | Major |

| 2-bromo-3-fluoro-5-methoxybenzenesulfonic acid | C6 | Minor |

Experimental Protocol: General Sulfonation

-

Reaction Setup: In a flask equipped with a stirrer and a drying tube, place 1-bromo-2-fluoro-5-methoxybenzene (1.0 equivalent).

-

Reagent Addition: Cool the starting material in an ice bath and slowly add fuming sulfuric acid (H₂SO₄/SO₃) with stirring.

-

Reaction: The reaction is often exothermic. Control the temperature and stir for 1-2 hours at room temperature or with gentle heating.

-

Monitoring: The reaction progress can be monitored by taking small aliquots, quenching them in water, and analyzing by HPLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonic acid product may precipitate and can be collected by filtration.

-

Purification: The product can be purified by recrystallization from water or an appropriate organic solvent.

Conclusion

References

- 1. Regiochemistry in EAS | OpenOChem Learn [learn.openochem.org]

- 2. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. EAS:Synergistic and Competitive Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. youtube.com [youtube.com]

- 6. scribd.com [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Nitration of 1-bromo-2-fluoro-5-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nitration of 1-bromo-2-fluoro-5-methoxybenzene, a key reaction in the synthesis of functionalized aromatic compounds for pharmaceutical and agrochemical applications. This document outlines the theoretical basis for the reaction's regioselectivity, provides a comprehensive experimental protocol based on analogous transformations, and presents the expected outcomes in a clear, structured format.

Introduction and Regioselectivity Analysis

The nitration of a substituted benzene ring is a classic example of an electrophilic aromatic substitution reaction. The position of the incoming nitro group (–NO₂) is dictated by the electronic and steric effects of the substituents already present on the aromatic ring. In the case of 1-bromo-2-fluoro-5-methoxybenzene, we have three substituents to consider: a methoxy group (–OCH₃), a bromine atom (–Br), and a fluorine atom (–F).

-

Methoxy Group (–OCH₃): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the benzene ring via a +M (mesomeric) effect.[1] This significantly stabilizes the carbocation intermediate (the sigma complex) when the electrophile attacks at the positions ortho or para to it.[1]

-

Halogens (–Br, –F): Bromine and fluorine are deactivating groups due to their –I (inductive) effect, which withdraws electron density from the ring. However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through a +M effect, which helps to stabilize the ortho and para sigma complexes.[1][2]

Predicting the Major Product:

The directing effects of the substituents on 1-bromo-2-fluoro-5-methoxybenzene are as follows:

-

The highly activating methoxy group at C5 strongly directs the incoming electrophile to its ortho positions (C4 and C6).

-

The fluorine atom at C2 directs to its ortho position (C3) and its para position (C5, which is already substituted).

-

The bromine atom at C1 directs to its ortho position (C6) and its para position (C4).

The powerful activating and directing effect of the methoxy group is the dominant factor in determining the regioselectivity of the reaction. Both the bromine and methoxy groups direct to the C4 and C6 positions. The fluorine atom's directing effect is weaker in this context. Between the two positions favored by the methoxy group (C4 and C6), steric hindrance from the adjacent bromine atom at C1 might slightly disfavor substitution at C6. Therefore, the major product is predicted to be 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene .

Reaction Pathway

The nitration reaction proceeds via the formation of a nitronium ion (NO₂⁺) from the reaction of a nitric acid source with a strong acid, typically sulfuric acid. The nitronium ion then acts as the electrophile in the aromatic substitution reaction.

Caption: Reaction pathway for the nitration of 1-bromo-2-fluoro-5-methoxybenzene.

Detailed Experimental Protocol

The following protocol is a comprehensive method for the nitration of 1-bromo-2-fluoro-5-methoxybenzene, adapted from established procedures for similar halogenated anisoles.[3]

Materials:

-

1-bromo-2-fluoro-5-methoxybenzene

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Ice

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for elution

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Fume hood

Procedure:

-

Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, add 1-bromo-2-fluoro-5-methoxybenzene (1.0 eq).

-

Cooling: Place the flask in an ice bath and slowly add concentrated sulfuric acid (10 mL per gram of starting material) while stirring, maintaining the internal temperature between 0 and 5 °C.

-

Addition of Nitrating Agent: Once the starting material is completely dissolved and the temperature is stable, add potassium nitrate (1.3 eq) portion-wise over 30 minutes. Ensure the temperature does not rise above 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture over a large volume of crushed ice with stirring.

-

Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford the pure nitrated product.

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

Caption: Experimental workflow for the synthesis of 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene.

Data Presentation

The expected outcome of the reaction is the formation of a major product along with potential minor isomers. The following tables summarize the key data for the starting material and the predicted major product.

Table 1: Reactant and Predicted Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-bromo-2-fluoro-5-methoxybenzene | C₇H₆BrFO | 221.03 |

| 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene | C₇H₅BrFNO₃ | 266.02 |

Table 2: Summary of a Representative Nitration Reaction

| Parameter | Value | Reference/Note |

| Starting Material | 1-bromo-2-fluoro-5-methoxybenzene | - |

| Nitrating Agent | Potassium Nitrate / Sulfuric Acid | - |

| Temperature | 0 °C to Room Temperature | Controlled addition at low temperature |

| Reaction Time | 3-5 hours | Monitored by TLC |

| Major Product | 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene | Predicted based on directing effects |

| Minor Isomers | 1-bromo-2-fluoro-5-methoxy-6-nitrobenzene | Potential due to ortho substitution |

| Expected Yield | 50-70% | Based on analogous reactions[3] |

| Purification Method | Silica Gel Column Chromatography | - |

Note: The formation of other isomers is possible but expected to be minor due to the strong directing effect of the methoxy group and steric considerations. The exact isomer ratios would need to be determined experimentally, for instance, by ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) of the crude reaction mixture.

References

A Comprehensive Technical Guide to 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS No. 935288-20-3), a key building block in synthetic organic chemistry. This document details its commercial availability, physical and chemical properties, and potential applications, particularly in the synthesis of novel compounds for drug discovery.

Commercial Availability and Supplier Information

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is readily available from a variety of commercial suppliers. The table below provides a comparative summary of offerings from several vendors, including purity levels, available quantities, and pricing. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.

| Supplier | Purity | Available Quantities | Price (USD) |

| ChemShuttle | 95% | 25g, 100g, 250g, 500g | $100.00 (25g), $400.00 (100g), Inquire for larger quantities |

| Sigma-Aldrich | 98% | Inquire | ₹14,812.25 (Price may vary by region)[1] |

| CymitQuimica | 95%, 98% | 250mg, 1g, 5g, 10g, 25g, 100g | €26.00 (250mg), €34.00 (1g), €78.00 (5g), €125.00 (10g), €213.00 (25g), €542.00 (100g)[2] |

| ChemScene | ≥98% | Inquire | Inquire[3] |

| Unipharm Pharmaceutical | 98% | Min. Order: 1 Kilogram | $1.0 - $1.0 (FOB Price)[4] |

| Win-Win Chemical | 98% | Min. Order: 0 | Inquire[4] |

| Yancheng KangdiSen Pharmaceutical | Not specified | Min. Order: 1 Gram | Inquire[4] |

| Shandong Benrite New Chemical Materials | Not specified | Inquire | Inquire[4] |

Physicochemical Properties

| Property | Value |

| CAS Number | 935288-20-3 |

| Molecular Formula | C₇H₅BrFNO₃ |

| Molecular Weight | 250.02 g/mol |

| Appearance | Solid |

| Boiling Point | 299.7 ± 35.0 °C at 760 mmHg[1] |

| Storage Temperature | Room temperature[1] or 2-8 °C |

| SMILES | COC1=CC(F)=C(--INVALID-LINK--=O)C=C1Br |

| InChI Key | GTIYDLQTZFEZEA-UHFFFAOYSA-N[2] |

Synthesis and Reactivity

While a specific, detailed synthesis protocol for 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene is not widely published in readily accessible literature, its synthesis would likely follow established methods for the nitration of substituted aromatic compounds. A general approach would involve the nitration of a suitable precursor, such as 2-bromo-5-fluoroanisole, using a nitrating agent like nitric acid in the presence of sulfuric acid. The regioselectivity of the nitration would be directed by the existing substituents on the aromatic ring.

The chemical structure of 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene makes it a versatile intermediate in organic synthesis. The presence of a bromine atom allows for its participation in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as amide bond formation or diazotization. The fluorine atom can influence the electronic properties and metabolic stability of derivative molecules, a desirable feature in drug design.

Experimental Protocols

Representative Synthesis of a Structurally Similar Nitroaromatic Compound

The following is a representative protocol for the synthesis of a structurally similar compound, 1-bromo-5-fluoro-2-methyl-4-nitrobenzene, which illustrates the general methodology for the nitration of a substituted bromofluorotoluene.[5]

Materials:

-

2-Bromo-4-fluorotoluene (starting material)

-

Concentrated sulfuric acid (98%)

-

Potassium nitrate

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Silica gel

Procedure:

-

To a 100 ml three-necked flask, add the starting bromo-fluoro-toluene compound (5.0 g, 26.5 mmol, 1.0 equiv) and 98% concentrated sulfuric acid (50 ml).[5]

-

Cool the solution to 0-5 °C using an ice bath.[5]

-

Add potassium nitrate (3.5 g, 34.6 mmol, 1.3 equiv) portion-wise while maintaining the temperature.[5]

-

Allow the reaction to proceed at 25 °C for 2 hours under a nitrogen atmosphere.[5]

-

Upon completion, pour the reaction mixture into a large volume of ice water.[5]

-

Extract the product with ethyl acetate.[5]

-

Wash the organic phase with a saturated brine solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain the final product.[5]

General Protocol for Suzuki-Miyaura Cross-Coupling

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is an excellent candidate for Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in bioactive molecules.[6] The following is a general protocol that can be adapted and optimized for this specific substrate.

Materials:

-

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a dry Schlenk flask or reaction vial, combine 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

-

Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.

Mandatory Visualizations

References

- 1. 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene | 935288-20-3 [sigmaaldrich.com]

- 2. 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. lookchem.com [lookchem.com]

- 5. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The reaction's broad adoption is attributed to its mild reaction conditions, tolerance of a wide range of functional groups, and the general low toxicity of the boron-based reagents.[3]

This application note provides a detailed protocol for the Suzuki coupling of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene, a highly functionalized aromatic building block. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro, nitro) groups on the aryl bromide makes it an interesting and potentially challenging substrate. The electron-withdrawing nature of the nitro group can activate the C-Br bond towards oxidative addition to the palladium catalyst.[4][5] This protocol offers a robust starting point for the synthesis of novel biaryl compounds derived from this versatile intermediate, which may be of significant interest in drug discovery and development programs.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: A low-valent palladium(0) species reacts with the aryl bromide (1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene) to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium(II) complex, forming a diorganopalladium(II) species.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Fluoro-5-methoxy-4-nitro-1,1'-biphenyl

This protocol describes a general procedure for the Suzuki coupling of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene with phenylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for different boronic acid coupling partners.

Materials

-

1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene (1.0 eq.)

-

Phenylboronic acid (1.2 - 1.5 eq.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq., 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq., 4 mol%)

-

Potassium phosphate tribasic (K₃PO₄) (2.0 - 3.0 eq.)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

-

Reaction Setup: To a Schlenk flask, add 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene (1.0 eq.), phenylboronic acid (1.2 eq.), potassium phosphate (2.0 eq.), palladium(II) acetate (0.02 eq.), and SPhos (0.04 eq.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.

-

Reaction: Stir the reaction mixture at room temperature for 10 minutes to ensure adequate mixing. Then, heat the mixture to 90-100 °C and maintain this temperature for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-